N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a molecular formula of C20H23NO3 This compound is known for its unique structure, which includes a pyridazine ring fused with a carboxamide group and a dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the carboxamide group and the dimethylphenyl substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of anhydrous conditions and inert atmospheres can be crucial to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, advanced purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar dimethylphenyl group.
Bupivacaine: Another local anesthetic with structural similarities.
Ropivacaine: Shares a similar mechanism of action as a sodium channel blocker.
Uniqueness
N-(2,6-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide stands out due to its unique combination of a pyridazine ring and a carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-5-4-6-10(2)13(9)15-14(19)11-7-8-12(18)17(3)16-11/h4-8H,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZQUXOKXGSWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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